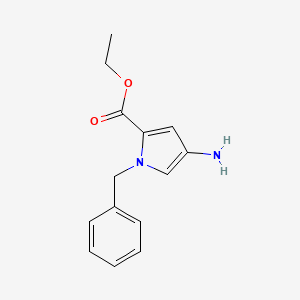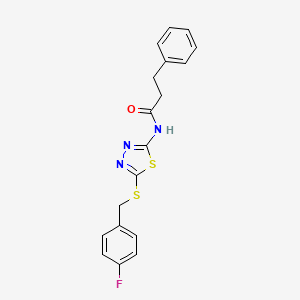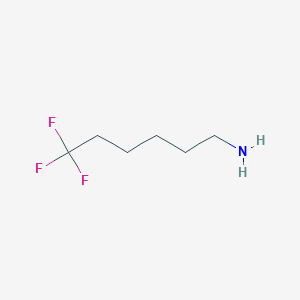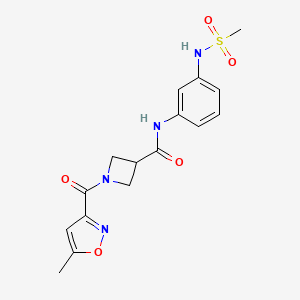![molecular formula C21H22N2O B2653566 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-41-8](/img/structure/B2653566.png)
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a complex organic compound that features both indole and acrylamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with an acrylamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a coupling reaction with an acrylamide derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acrylamide group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction could produce amines.
Scientific Research Applications
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]amine
- 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]thiazole
Uniqueness
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is unique due to its combination of indole and acrylamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-7-8-17(16(2)13-15)9-10-21(24)22-12-11-18-14-23-20-6-4-3-5-19(18)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWSKDJNXJDIB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)
![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide](/img/structure/B2653497.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2653498.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)



